![molecular formula C14H20BN3O2 B6246626 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}cyclopropane-1-carbonitrile CAS No. 1233526-27-6](/img/structure/B6246626.png)

1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}cyclopropane-1-carbonitrile

Vue d'ensemble

Description

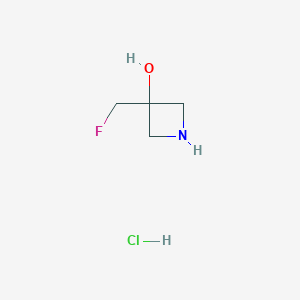

The compound contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, a pyrazol-1-yl group, and a cyclopropane-1-carbonitrile group . The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic acid derivative . Pyrazole is a heterocyclic compound and has a broad antibacterial spectrum, strong efficacy, low toxicity, and unique mechanism of action . Cyclopropane-1-carbonitrile is a cyclopropane derivative with a nitrile group attached.

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a compound with both a pyrazole heterocycle and a borate functional group was obtained by a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure can be measured by X-ray diffraction .Chemical Reactions Analysis

Boronic acid derivatives like tetramethyl-1,3,2-dioxaborolan-2-yl are often used in carbon-carbon coupling and carbon heterocoupling reactions . They can participate in the Suzuki reaction to synthesize complex and active organic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis and Chemistry of Hexasubstituted Pyrazolines

This compound is a pivotal starting material in synthesizing a variety of highly substituted pyrazolines, which further facilitates the facile synthesis of hexasubstituted cyclopropanes through thermolysis. Additionally, its derivatives serve as effective oxygen-atom transfer reagents, highlighting its utility in creating 3-hydroxy-1,2-dioxolanes and other structurally unique molecules (Baumstark, Vásquez, & Mctush-Camp, 2013).

Chemistry of Pyrazoline Derivatives

The reactivity and application of derivatives of the compound are vital for synthesizing a wide range of heterocyclic compounds. These derivatives have proven valuable in the creation of novel pyrazolo-imidazoles, thiazoles, and other heterocycles, showcasing the compound's importance as a building block in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Oxyfunctionalization of Adjacent Three-Membered Rings

The compound's derivatives play a significant role in the oxyfunctionalization of cyclopropane derivatives, representing a direct approach towards carbonylcyclopropanes. This process is integral to synthetic organic chemistry, offering a method to avoid unnecessary synthetic stages while adhering to the principles of atom economy (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Synthetic Strategies for Anticancer Agents

The core structure of this compound, particularly when modified into pyrazoline derivatives, has shown significant potential in the development of new anticancer agents. These strategies emphasize the compound's role in pharmaceutical chemistry, where its derivatives are explored for their efficacy against cancer, underscoring the compound's versatility and importance in medicinal chemistry (Ray et al., 2022).

Stabilization and Controlled Release of Volatile Compounds

Research into the stabilization and controlled release of volatile active compounds, such as those derived from this compound, highlights its significance in improving the safety and quality of fresh produce. This application is crucial in the food science and technology sector, demonstrating the compound's utility beyond traditional chemical synthesis and into practical, real-world applications (Chen et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BN3O2/c1-12(2)13(3,4)20-15(19-12)11-7-17-18(8-11)10-14(9-16)5-6-14/h7-8H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCDKTSRHLUBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)methyl)cyclopropanecarbonitrile | |

CAS RN |

1233526-27-6 | |

| Record name | 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}cyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.